2-(Difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane

Description

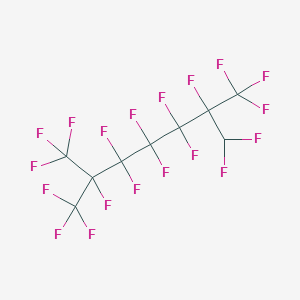

CAS No.: 801287-29-6 Molecular Formula: C₉HF₁₉ Structure: A fully substituted heptane backbone with 19 fluorine atoms, including a difluoromethyl (-CF₂H) group at position 2 and a trifluoromethyl (-CF₃) group at position 4. The compound is alternatively named 1H-Perfluoro-2,6-dimethylheptane and is available at 98% purity .

Key Features:

- High Fluorination: The molecule is dominated by fluorine substituents, rendering it highly electronegative and chemically inert.

Properties

IUPAC Name |

2-(difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF19/c10-1(11)2(12,7(20,21)22)4(14,15)6(18,19)5(16,17)3(13,8(23,24)25)9(26,27)28/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJLUYIVQMZQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9HF19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660317 | |

| Record name | 2-(Difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801287-29-6 | |

| Record name | 2-(Difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(Difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane is a fluorinated organic molecule that has garnered interest in various fields due to its unique chemical properties. This article aims to explore its biological activity by reviewing relevant studies and findings.

- Molecular Formula : C14H3F17

- Molecular Weight : 392.14 g/mol

- Structure : The compound features a heptane backbone with multiple fluorinated groups that contribute to its hydrophobicity and potential bioactivity.

Anticancer Properties

Research has indicated that fluorinated compounds can exhibit significant anticancer activity. For instance:

- Mechanism of Action : Fluorinated derivatives have been shown to inhibit glycolysis in cancer cells. A study on halogenated analogs of 2-deoxy-d-glucose demonstrated that these compounds could effectively inhibit hexokinase activity—an enzyme crucial for glycolytic metabolism in aggressive cancers like glioblastoma multiforme (GBM) .

- In Vitro Studies : In vitro assays revealed that fluorinated compounds possess lower IC50 values compared to non-fluorinated analogs. This suggests greater cytotoxicity against cancer cells under hypoxic conditions .

Pharmacokinetics

The pharmacokinetic profile of fluorinated compounds is often enhanced due to their increased stability and bioavailability:

- Uptake and Stability : Modifications at the C-2 position with halogens improve the stability and uptake of these compounds in biological systems. This leads to effective action at lower doses and over extended periods .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of various fluorinated derivatives against GBM cells:

- Findings : The study found that the fluorinated analogs significantly inhibited cell proliferation and induced apoptosis in GBM cells compared to standard treatments.

- : These results highlight the potential of fluorinated compounds as a new class of anticancer agents targeting metabolic pathways in tumors.

Study 2: Enzymatic Activity

Another research focused on the interaction between fluorinated compounds and hexokinase:

- Experimental Design : Fluorinated derivatives were synthesized and tested for their ability to inhibit hexokinase activity.

- Results : The results indicated that these derivatives bind effectively to hexokinase similar to glucose but with enhanced inhibitory effects .

Data Summary

Comparison with Similar Compounds

Structural Analogues: Perfluorinated Alkanes

| Compound Name | Molecular Formula | Fluorine Count | Functional Groups | Key Differences |

|---|---|---|---|---|

| Target Compound | C₉HF₁₉ | 19 | -CF₂H, -CF₃ | Branched heptane backbone |

| Perfluorohexane | C₆F₁₄ | 14 | None | Linear chain, fewer fluorine atoms |

| 1H-Perfluorooctane | C₈HF₁₇ | 17 | -CF₂H | Longer chain (C8), no -CF₃ group |

Insights:

Functional Analogues: Fluorinated Agrochemicals

lists fluorinated fungicides such as benzovindiflupyr (A.3.2) and fluxapyroxad (A.3.9) , which share difluoromethyl groups but are based on heterocyclic scaffolds (e.g., pyrazole carboxamides).

| Compound Name | Structure | Functional Groups | Application |

|---|---|---|---|

| Target Compound | Heptane derivative | -CF₂H, -CF₃ | Potential solvent/coating |

| Benzovindiflupyr | Pyrazole-carboxamide | -CF₃, -CF₂H | Fungicide (Complex II inhibitor) |

| Fluopyram (A.3.7) | Benzamide | -CF₃ | Nematicide/fungicide |

Insights:

- While agrochemicals prioritize bioactivity (e.g., enzyme inhibition), the target compound’s saturated hydrocarbon backbone suggests a role in non-biological applications (e.g., inert fluids or surfactants).

- The lack of heteroatoms (N, O) in the target compound reduces hydrogen-bonding capacity, limiting utility in drug design compared to fluorinated pharmaceuticals .

Physicochemical Properties vs. Fluorinated Carboxylic Acids

highlights perfluorinated octanoic acid derivatives, such as 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)octanoic acid (CAS 3658-62-6).

| Property | Target Compound (C₉HF₁₉) | Fluorinated Octanoic Acid (C₈HF₁₇O₂) |

|---|---|---|

| Hydrophobicity | Extremely high | Moderate (due to -COOH group) |

| Acid/Base Behavior | Neutral | Acidic (carboxylic acid) |

| Applications | Coatings/solvents | Surfactants, polymer additives |

Insights:

- The target compound’s neutrality and lack of polar groups make it unsuitable for applications requiring ionic interactions (e.g., surfactants).

- Its high fluorine content surpasses even perfluorinated carboxylic acids, suggesting superior chemical resistance and thermal stability .

Preparation Methods

Synthesis of Iodoperfluoroalkane Intermediate

This step constructs the fluorinated carbon backbone with an iodine handle for subsequent elimination.

Dehydroiodination to Form Fluorinated Olefin

This reaction is critical to generate the alkene intermediate required for further functionalization.

Difluoromethylation via Flow Microreactor

This method allows precise control over reaction conditions, improving yield and selectivity for difluoromethylated fluorocarbons.

Summary Table of Key Preparation Steps

| Step Number | Intermediate/Product | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Iodoperfluoroalkane | Perfluoroalkyl iodide + Fluorinated olefin | 200 °C, autogenous pressure, ~8 h | Build fluorinated chain with iodine handle |

| 2 | Fluorinated olefin | Iodoperfluoroalkane + KOH + PTC | ~60 °C, isopropanol/THF | Eliminate iodine to form olefin |

| 3 | Difluoromethyl anion intermediate | Benzotrifluoride derivative + Potassium naphthalenide | -78 °C, flow microreactor | Generate difluoromethyl nucleophile |

| 4 | Target compound | Difluoromethyl anion + Electrophile | Flow microreactor, controlled mixing | Install difluoromethyl group |

Research Findings and Notes

- The use of perfluoroalkyl iodides and fluorinated olefins under high-temperature autogenous pressure conditions is a well-established route to complex fluorinated intermediates.

- Dehydroiodination using KOH in the presence of phase transfer catalysts enables mild and selective formation of fluorinated olefins without extensive side reactions.

- Flow microreactor technology enhances the difluoromethylation step by providing rapid mixing, precise temperature control, and improved safety for handling reactive fluorinated intermediates.

- Purification typically involves extraction, drying over sodium sulfate, and chromatographic methods such as flash column chromatography or gel permeation chromatography (GPC) to isolate high-purity products.

- The combination of these methods allows the synthesis of highly fluorinated heptane derivatives with difluoromethyl and trifluoromethyl substituents, suitable for applications in refrigerants, specialty chemicals, and materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(Difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves fluorination reactions under controlled conditions. For example, describes analogous fluorinated compound synthesis using tetrahydrofuran (THF) as a solvent, triethylamine (Et₃N) as a base, and thin-layer chromatography (TLC) for reaction monitoring . Key parameters include reaction time (e.g., 3 days at room temperature), stoichiometric ratios of reagents, and purification via column chromatography. Optimization can employ factorial design ( ) to test variables like temperature, solvent polarity, and catalyst loading.

Q. What analytical techniques are most effective for structural characterization of this highly fluorinated compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) and X-ray crystallography are critical for confirming regiochemistry and stereochemistry (as in ’s supplementary data) . Mass spectrometry (MS) and gas chromatography (GC) coupled with flame ionization detection ( ) can validate purity and molecular weight .

Q. How can researchers assess the compound’s stability under varying environmental conditions (e.g., temperature, humidity)?

- Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended. For advanced testing, dynamic vapor sorption (DVS) can evaluate hygroscopicity. ’s experimental framework for material testing under controlled environments provides a template for designing such studies .

Advanced Research Questions

Q. How do the compound’s fluorinated moieties influence its reactivity in catalytic or solvation processes?

- Methodological Answer : The electron-withdrawing nature of difluoromethyl and trifluoromethyl groups alters electron density, affecting nucleophilic/electrophilic behavior. Computational studies (e.g., density functional theory, DFT) can map electrostatic potentials, while experimental kinetic analyses (e.g., Arrhenius plots) quantify activation energies. highlights similar approaches for tetrafluoroethylene-containing molecules .

Q. What strategies resolve contradictions in reported data on the compound’s physicochemical properties (e.g., solubility, boiling point)?

- Methodological Answer : Systematic replication studies using standardized protocols (e.g., IUPAC guidelines) are essential. Factorial design ( ) can isolate variables like solvent polarity or measurement techniques . Cross-validation with multiple analytical methods (e.g., GC-MS, NMR) reduces instrumental bias. Theoretical frameworks ( ) should guide hypothesis testing to explain discrepancies .

Q. How can the compound’s potential as a functional material (e.g., hydrophobic coatings) be evaluated methodologically?

- Methodological Answer : Surface properties like contact angle measurements (for hydrophobicity) and scanning electron microscopy (SEM) for morphology analysis are critical. ’s enzyme-etching protocol for superhydrophobic materials provides a model for testing coating efficacy under simulated environmental conditions .

Theoretical and Methodological Frameworks

Q. What theoretical models best explain the compound’s interactions in complex systems (e.g., polymer matrices or biological membranes)?

- Methodological Answer : Molecular dynamics (MD) simulations paired with spectroscopic data (e.g., fluorescence quenching) can model diffusion and binding kinetics. emphasizes aligning hypotheses with established theories (e.g., Flory-Huggins theory for polymer compatibility) .

Q. How should researchers design experiments to investigate the compound’s role in green chemistry applications (e.g., alternative solvents or catalysts)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.